N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide
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Description
N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications
Neuroimaging and Neuropsychiatric Disorders
N-(4-Fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide and its analogs have been explored as potential PET tracers for neuroimaging. They exhibit high affinity for 5-HT1A receptors, which are significant in studying neuropsychiatric disorders. These compounds demonstrate promise for improved in vivo quantification of 5-HT1A receptors, aiding in the understanding of conditions like depression, anxiety, and schizophrenia (García et al., 2014).
Antimicrobial and Antiviral Properties
Some derivatives of this compound have shown antimicrobial and antiviral activities. Notably, certain urea and thiourea derivatives doped with febuxostat exhibited potent antimicrobial activity and promising antiviral activities against Tobacco mosaic virus (TMV) (Reddy et al., 2013).
Dopamine Receptor Imaging
Carbon-11-labeled carboxamide derivatives of this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. This application is crucial for understanding and diagnosing various neurological and psychiatric disorders (Gao et al., 2008).
Structure and Spectroscopic Analysis
The compound has been synthesized and characterized through various techniques like FT-IR, NMR, and X-ray crystallography. These studies are fundamental in understanding the molecular structure and properties of the compound (Balaban et al., 2008).
Fatty Acid Amide Hydrolase Imaging
A novel PET radiotracer based on this compound has been developed for imaging fatty acid amide hydrolase (FAAH) in the brain. FAAH is an enzyme involved in the degradation of endocannabinoids, and its imaging is vital in studying various neurological disorders (Shimoda et al., 2015).
Antiallergy Activity
Some derivatives of the compound have been evaluated for their antiallergy activity. This research contributes to the development of new antiallergic drugs, expanding the therapeutic applications of these compounds (Walsh et al., 1990).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c19-14-3-5-15(6-4-14)21-18(25)23-11-9-22(10-12-23)8-7-20-17(24)16-2-1-13-26-16/h1-6,13H,7-12H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPEIZYNCFPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.